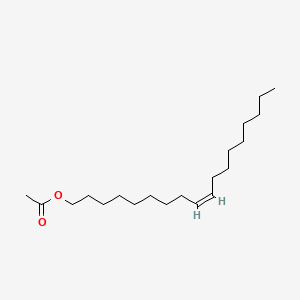

9(E)-Elaidyl acetate

描述

属性

IUPAC Name |

[(E)-octadec-9-enyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGAZRPDUOHMAF-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

205.00 to 207.00 °C. @ 13.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Oleyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

693-80-1 | |

| Record name | Oleyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 9(E)-Elaidyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(E)-Elaidyl acetate, also known by its systematic name (E)-9-octadecenyl acetate, is the acetate ester of elaidyl alcohol. As a long-chain unsaturated fatty acid ester, its physical properties are of interest in various fields, including lipid research, drug formulation, and the development of biomaterials. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents logical workflows for its characterization.

Core Physical and Chemical Properties

This compound is identified by the CAS number 22147-38-2. It is comprised of a 20-carbon chain with a single double bond in the trans configuration at the 9th position and an acetate group at one end.[1][2] Commercial preparations are typically available with a purity exceeding 99% and are recommended to be stored in a freezer to maintain stability.[1]

Quantitative Physical Data

The following table summarizes the available quantitative physical and chemical data for this compound. It is important to distinguish between experimentally determined values and those that have been computationally predicted.

| Property | Value | Data Type | Source |

| Molecular Formula | C₂₀H₃₈O₂ | - | PubChem[3], Larodan[1] |

| Molecular Weight | 310.51 g/mol | Calculated | MedChemExpress[2] |

| 310.52 g/mol | Calculated | Larodan[1] | |

| Boiling Point | 205.0 - 207.0 °C at 13.0 mmHg | Experimental | PubChem[3] |

| Melting Point | Data not available | - | - |

| Density | Data not available | - | - |

| Refractive Index | Data not available | - | - |

| XLogP3 | 7.9 | Computed | PubChem[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are crucial for its characterization. The following sections outline standard methodologies for assessing its key physical and spectral characteristics.

Determination of Boiling Point

The boiling point of this compound at reduced pressure can be determined using vacuum distillation.

Workflow for Boiling Point Determination

References

Unraveling the Biological Tapestry of Trans Fatty Acid Esters: A Technical Guide to 9(E)-Elaidyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans fatty acids (TFAs) have long been a subject of intense scientific scrutiny due to their association with adverse health outcomes. While the biological impact of the free fatty acid form, elaidic acid, is extensively documented, the significance of its esterified counterparts, such as 9(E)-Elaidyl acetate, remains a less explored frontier. This technical guide provides an in-depth exploration of the core biological significance of this compound, drawing upon the known effects of its constituent molecules—elaidic acid and acetate—to infer its potential physiological roles. It is crucial to note that the direct biological activity of this compound is not yet extensively studied, and therefore, this guide extrapolates its probable effects based on the well-established actions of its hydrolytic products.

Cellular Uptake, Metabolism, and Bioavailability

The biological activity of this compound is contingent upon its uptake and metabolism within the cell. Fatty acid esters are typically hydrolyzed by intracellular esterases to release the constituent fatty acid and alcohol.[1][2] Therefore, it is hypothesized that this compound, upon entering the cell, is cleaved into elaidic acid and acetate.

The bioavailability of fatty acids from their ester forms can be variable and is often lower than that of free fatty acids.[3][4][5] Factors such as the presence of dietary fats can influence the efficiency of absorption. The rate and extent of hydrolysis of long-chain fatty acid esters like elaidyl acetate within specific cell types are critical determinants of its biological impact and warrant further investigation.

The Biological Impact of the Elaidic Acid Moiety

Once liberated, elaidic acid can participate in a range of cellular processes, often with detrimental consequences. The primary effects of elaidic acid are centered on inflammation and lipid metabolism.

Pro-inflammatory Signaling Pathways

Elaidic acid is a known activator of inflammatory pathways, contributing to a state of chronic low-grade inflammation. Two key signaling cascades implicated are the NF-κB pathway and the NLRP3 inflammasome.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. High-fat diets rich in saturated and trans fats can lead to increased NF-κB signaling.[6][7] Elidic acid has been shown to promote the expression of inflammatory mediators, suggesting an upregulation of the NF-κB pathway.[8]

-

NLRP3 Inflammasome Activation: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as IL-1β and IL-18. Saturated fatty acids are known to activate the NLRP3 inflammasome, and while unsaturated fatty acids can have an inhibitory effect, the impact of trans fatty acids like elaidic acid is an area of active research.[9][10] Some studies suggest that elaidic acid can indeed induce NLRP3 inflammasome activation in certain cell types, such as Kupffer cells.[1]

Modulation of Lipid Metabolism

Elaidic acid has been shown to significantly alter lipid metabolism, particularly cholesterol synthesis. Studies using the HepG2 cell line, a model for human liver cells, have demonstrated that elaidic acid upregulates many proteins involved in cholesterol synthesis. This contributes to an adverse blood lipid profile, characterized by increased LDL ("bad") cholesterol and decreased HDL ("good") cholesterol.

The Bioactivity of the Acetate Moiety

The acetate released from the hydrolysis of this compound is not an inert bystander. Acetate is a key biomolecule that functions as both a metabolic substrate and a signaling molecule, influencing cellular processes through two primary pathways.[11]

G-Protein Coupled Receptor (GPCR) Signaling

Acetate is a ligand for the free fatty acid receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[12][13][14] Activation of FFAR2 by acetate can trigger diverse downstream signaling cascades, including those involving intracellular calcium influx and the modulation of cyclic AMP (cAMP) levels.[15][16] The physiological consequences of FFAR2 activation are context-dependent and can influence processes such as insulin secretion and immune responses.[13]

Epigenetic Regulation via Histone Acetylation

A significant portion of cellular acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS).[17] Nuclear acetyl-CoA is the sole donor for histone acetylation, a critical epigenetic modification that regulates gene expression.[18][19] By influencing the pool of nuclear acetyl-CoA, acetate can modulate histone acetylation levels, thereby altering chromatin structure and the transcription of target genes.[20] This mechanism links cellular metabolism to the epigenetic control of gene expression.

Quantitative Data Summary

The following tables summarize quantitative data from studies on elaidic acid and acetate. It is important to reiterate that these data pertain to the individual components and not directly to this compound.

Table 1: Effects of Elaidic Acid on Cellular Endpoints

| Cell Type | Treatment | Concentration | Endpoint | Result | Reference |

| HepG2 | Elaidic Acid | 100 µM | Cholesterol Synthesis Protein Expression | Upregulation | |

| Kupffer Cells | Elaidic Acid | Not specified | NLRP3 Inflammasome Activation | Increased | [1] |

| Macrophages | Elaidic Acid | Not specified | Inflammatory Mediator Expression | Upregulation | [8] |

Table 2: Effects of Acetate on Cellular Signaling

| Cell Type | Treatment | Concentration | Endpoint | Result | Reference |

| L6 Myotubes | Acetic Acid | Not specified | Intracellular Calcium Influx (via GPR43) | Increased | [14] |

| Mouse Islets | Acetate | Not specified | Insulin Secretion (via FFAR2) | Potentiation | [16] |

| Brain (in vivo) | Acetate Supplementation | Not specified | Histone H3/H4 Acetylation | Increased | [19] |

| T Cells | Acetate | Not specified | Histone Acetylation | Enhanced | [20] |

Experimental Protocols

This section provides generalized protocols for investigating the biological effects of fatty acid esters like this compound, based on the mechanisms discussed.

Protocol for Assessing Intracellular Hydrolysis of this compound

-

Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat cells with a known concentration of this compound for various time points.

-

Cell Lysis and Lipid Extraction: Harvest cells and perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

-

Fractionation: Separate the lipid extract into esterified and non-esterified fatty acid fractions using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Derivatization and Quantification: Derivatize the fatty acid fractions to fatty acid methyl esters (FAMEs). Analyze and quantify the amounts of elaidic acid and intact elaidyl acetate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the rate of hydrolysis by determining the ratio of free elaidic acid to remaining elaidyl acetate at each time point.

Protocol for Investigating NF-κB Activation

-

Cell Culture and Treatment: Seed cells (e.g., macrophages like RAW 264.7) and treat with this compound, elaidic acid (positive control), and a vehicle control.

-

Nuclear Extraction: After treatment, perform nuclear extraction to isolate nuclear proteins.

-

Western Blot Analysis: Perform Western blotting on the nuclear extracts to detect the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.

-

Reporter Gene Assay (Alternative): Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. Measure luciferase activity after treatment to quantify NF-κB transcriptional activity.

Protocol for Measuring NLRP3 Inflammasome Activation

-

Cell Priming and Treatment: Prime macrophages (e.g., bone marrow-derived macrophages) with lipopolysaccharide (LPS) to upregulate pro-IL-1β. Subsequently, treat the cells with this compound, elaidic acid, or a known NLRP3 activator like nigericin.

-

ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: Lyse the cells and analyze the supernatant for the cleaved (active) form of caspase-1 (p20 subunit) by Western blot.

Protocol for Analyzing Histone Acetylation

-

Cell Treatment and Histone Extraction: Treat cells with this compound, acetate (positive control), and a vehicle control. Isolate histones from the cell nuclei using an acid extraction method.

-

Western Blot Analysis: Perform Western blotting on the histone extracts using antibodies specific for acetylated histone H3 or H4.

-

ELISA-based Assays: Utilize commercially available ELISA kits for the quantitative measurement of total or specific histone acetylation marks.[21]

-

Mass Spectrometry: For a more detailed analysis, histone modifications can be identified and quantified using mass spectrometry-based proteomic approaches.[12]

Protocol for Assessing FFAR2/GPR43 Activation

-

Cell Culture: Use a cell line endogenously expressing FFAR2 or a transfected cell line.

-

Calcium Flux Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Measure the change in fluorescence intensity upon stimulation with this compound or acetate to monitor intracellular calcium mobilization.

-

cAMP Assay: Treat the cells with the test compound and measure intracellular cAMP levels using a commercially available ELISA or a FRET-based biosensor to determine if the receptor is coupled to Gαi.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently limited, a comprehensive understanding of the well-documented effects of its constituent molecules, elaidic acid and acetate, provides a strong foundation for predicting its physiological impact. The hydrolysis of this compound within the cell likely unleashes a dual-pronged assault on cellular homeostasis, with elaidic acid promoting pro-inflammatory pathways and dysregulating lipid metabolism, and acetate influencing signaling and gene expression through GPCR activation and epigenetic modifications.

For researchers and drug development professionals, this guide highlights the importance of considering the metabolic fate of esterified compounds. Future research should focus on quantifying the intracellular hydrolysis rates of this compound in various cell types and directly assessing its impact on the signaling pathways outlined herein. Such studies will be crucial for a more complete understanding of the biological significance of this and other trans fatty acid esters and for the development of targeted therapeutic strategies to mitigate their detrimental effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of the fatty acid ester metabolites of corticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bioavailability and pharmacodynamics of different concentrations of omega-3 acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. High-fat diet increases NF-κB signaling in the prostate of reporter mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diet-induced obesity increases NF-κB signaling in reporter mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acid Regulation of NLRP3 Inflammasome Activity [repository.cam.ac.uk]

- 10. Unsaturated fatty acids prevent activation of NLRP3 inflammasome in human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strategies for Analyzing Histone Modifications - Creative Proteomics Blog [creative-proteomics.com]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Semantic Scholar [semanticscholar.org]

- 21. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]

The Isomeric Divide: A Technical Guide to 9(E)-Elaidyl Acetate and Oleyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Structural Differences: The Significance of Stereochemistry

9(E)-Elaidyl acetate and oleyl acetate are structurally similar long-chain fatty acid esters, both possessing the same molecular formula (C₂₀H₃₈O₂) and molecular weight (approximately 310.5 g/mol ).[1][2] The critical distinction between these two molecules lies in the stereochemistry of the carbon-carbon double bond at the ninth position (C9) of the octadecenyl chain. This seemingly subtle difference in spatial arrangement gives rise to distinct physical properties and biological activities.

-

Oleyl Acetate: Features a cis (or Z) configuration at the C9 double bond. In the cis isomer, the hydrogen atoms attached to the double-bonded carbons are on the same side of the carbon chain. This creates a pronounced kink in the molecule's overall shape.

-

This compound: Possesses a trans (or E) configuration at the C9 double bond. In the trans isomer, the hydrogen atoms are on opposite sides of the carbon chain, resulting in a more linear and extended molecular structure.

This fundamental difference in three-dimensional structure is the primary determinant of their varying physicochemical and biological properties.

Comparative Physicochemical Properties

The difference in the geometry of the C9 double bond significantly influences the physical properties of elaidyl acetate and oleyl acetate. The more linear structure of the trans isomer (elaidyl acetate) allows for more efficient packing of the molecules in the solid state, which generally results in a higher melting point compared to the kinked structure of the cis isomer (oleyl acetate). While comprehensive, directly comparable experimental data is sparse, the available information underscores this trend.

| Property | This compound | Oleyl Acetate |

| Molecular Formula | C₂₀H₃₈O₂ | C₂₀H₃₈O₂ |

| Molecular Weight | ~310.5 g/mol [1] | ~310.5 g/mol [2] |

| CAS Number | 22147-38-2 | 693-80-1[2] |

| Synonyms | (E)-9-Octadecenyl acetate | (Z)-9-Octadecenyl acetate, cis-9-Octadecenyl acetate |

| Boiling Point | 205-207 °C at 13 mmHg[1] | Not specified |

| Melting Point | Higher (expected) | Lower (expected) |

| Physical State at RT | Solid or semi-solid (expected) | Liquid (expected) |

Synthesis and Experimental Protocols

The synthesis of both this compound and oleyl acetate can be achieved through the esterification of their corresponding alcohols, elaidyl alcohol and oleyl alcohol, with an acetylating agent. A common and effective method involves the use of acetic anhydride, often with a catalyst to drive the reaction to completion.

General Protocol for the Acetylation of Long-Chain Unsaturated Alcohols

This protocol is adapted from general procedures for the acetylation of alcohols and can be applied to both elaidyl alcohol and oleyl alcohol.

Materials:

-

Elaidyl alcohol or Oleyl alcohol

-

Acetic anhydride

-

Pyridine (anhydrous, as a catalyst)[3]

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the alcohol (elaidyl or oleyl alcohol, 1 equivalent) in a minimal amount of an appropriate solvent like dichloromethane.

-

Addition of Reagents: To the stirred solution, add acetic anhydride (1.5-2 equivalents) followed by a catalytic amount of anhydrous pyridine (e.g., 0.1 equivalents).[3]

-

Reaction: The reaction mixture can be stirred at room temperature or gently heated under reflux (e.g., 40-50°C) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any excess acetic acid and pyridine), and finally with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude acetate ester.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Characterization: GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and differentiation of elaidyl acetate and oleyl acetate. Due to their different shapes, the two isomers will have slightly different retention times on a standard non-polar GC column.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the acetate ester in a volatile organic solvent such as hexane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, typically in splitless or split mode.

-

GC Separation: Use a capillary column suitable for fatty acid ester analysis (e.g., a DB-5ms or HP-5ms). A typical temperature program would start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure elution of the long-chain esters.

-

MS Detection: The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum. For both elaidyl and oleyl acetate, a molecular ion peak (M⁺) at m/z 310 may be observed, along with characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and, crucially, the stereochemistry of the double bond.

-

¹H NMR: The protons attached to the double-bonded carbons (vinylic protons) will have distinct chemical shifts and coupling constants for the cis and trans isomers. In the trans isomer (elaidyl acetate), the coupling constant (J-coupling) between the vinylic protons is typically larger (around 15 Hz) compared to the cis isomer (oleyl acetate), where it is smaller (around 10 Hz). The chemical shifts of the vinylic protons in both isomers are expected in the range of 5.3-5.4 ppm.

-

¹³C NMR: The carbon atoms of the double bond will also exhibit slightly different chemical shifts. The carbons allylic to the double bond are also sensitive to the cis/trans configuration. In trans isomers, the allylic carbons are typically shielded (appear at a lower ppm) compared to the corresponding carbons in the cis isomer.

Differential Biological Activities and Signaling Pathways

While direct comparative studies on the biological activities of this compound and oleyl acetate are limited, significant insights can be drawn from the extensive research on their parent fatty acids, elaidic acid and oleic acid. These studies strongly suggest that the acetate esters will exhibit similarly divergent biological effects due to their structural differences.

Research has shown that oleic acid (the cis isomer) and elaidic acid (the trans isomer) have distinct effects on key metabolic and inflammatory signaling molecules in muscle cells and adipocytes.[4][5]

Effects on Myokines in Skeletal Muscle Cells

In C2C12 myotubes, oleic acid and elaidic acid differentially regulate the expression of myokines, which are cytokines released by muscle cells.

-

Oleic Acid: Promotes an increase in the expression of Interleukin-6 (IL-6), a myokine involved in glucose uptake and metabolism.[4][5]

-

Elaidic Acid: Does not increase IL-6 expression but has been shown to increase the expression of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.[4][5]

This suggests that oleyl acetate may have more beneficial effects on muscle metabolism, while elaidyl acetate could contribute to a pro-inflammatory state. The differential regulation of these cytokines points towards an impact on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Effects on Adipokines in Adipocytes

In 3T3-L1 adipocytes, oleic acid and elaidic acid have contrasting effects on the expression of adipokines, which are signaling proteins secreted by fat cells.

-

Oleic Acid: Increases the expression of adiponectin, an adipokine known to enhance insulin sensitivity, and decreases the expression of resistin, which is associated with insulin resistance.[4][5]

-

Elaidic Acid: Does not show these beneficial effects on adiponectin and resistin expression.[4][5]

These findings imply that oleyl acetate may support insulin sensitivity, whereas elaidyl acetate does not. The regulation of adiponectin and energy metabolism is closely linked to the AMPK (AMP-activated protein kinase) signaling pathway, a central regulator of cellular energy homeostasis.

Conclusion for Drug Development and Research

The structural isomerism between this compound and oleyl acetate, while subtle, leads to significant differences in their physical properties and, by extension from their parent fatty acids, their biological activities. For researchers and professionals in drug development, understanding these differences is crucial. The cis isomer, oleyl acetate, is associated with potentially beneficial metabolic effects, including improved insulin sensitivity and a non-inflammatory profile. In contrast, the trans isomer, elaidyl acetate, may contribute to pro-inflammatory conditions. These distinctions highlight the importance of isomeric purity in the synthesis and application of these compounds in biological systems and underscore the need for careful characterization and selection of the appropriate isomer for therapeutic and research purposes. The differential engagement of key signaling pathways such as NF-κB and AMPK provides a mechanistic basis for these divergent biological outcomes and offers potential targets for further investigation.

References

- 1. 9-Octadecenyl acetate | C20H38O2 | CID 5367657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oleyl acetate | C20H38O2 | CID 5363289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 4. (Z)-9-Tetradecenyl acetate | C16H30O2 | CID 5364714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Natural occurrence of elaidic acid and its esters

An In-depth Technical Guide on the Natural Occurrence of Elaidic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (trans-9-octadecenoic acid) is the most common trans fatty acid found in the human diet.[1] Its presence in foodstuffs is primarily due to two distinct sources: industrial partial hydrogenation of vegetable oils and biohydrogenation in the rumen of ruminant animals.[2] While structurally similar to its cis-isomer, oleic acid, the trans configuration of elaidic acid imparts different physical and biological properties, leading to significant health implications, including an increased risk of cardiovascular disease.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of elaidic acid and its esters, detailed experimental protocols for its quantification, and a review of its impact on key signaling pathways.

Natural Occurrence of Elaidic Acid and Its Esters

Elaidic acid is found in a variety of food products, with its concentration varying significantly depending on the source and processing methods. The primary dietary sources are industrially produced trans fats and, to a lesser extent, ruminant fats.

Ruminant-Derived Products

In ruminant animals such as cows, sheep, and goats, the process of biohydrogenation by rumen microorganisms converts unsaturated fatty acids from their diet into a mixture of trans fatty acids.[4] Vaccenic acid (trans-11-octadecenoic acid) is the predominant trans fatty acid in ruminant fats, while elaidic acid is present in smaller quantities.[5]

Industrially Hydrogenated Vegetable Oils

The partial hydrogenation of vegetable oils to produce semi-solid fats for use in margarine, shortening, and commercially baked and fried foods is the major source of elaidic acid in the diet.[2][4] This process results in a significant increase in the proportion of trans fatty acids, with elaidic acid being a primary component.[6]

Data Presentation: Quantitative Occurrence of Elaidic Acid

The following tables summarize the quantitative data on the elaidic acid content in various food matrices.

Table 1: Elaidic Acid Content in Ruminant-Derived Products

| Food Product | Sample Type | Elaidic Acid Content (% of total fatty acids) | Reference |

| Beef | Intramuscular Fat | 3.1 | [7] |

| Lamb | Intramuscular Fat | 3.2 | [7] |

| Pork | Intramuscular Fat | 2.63 | [7] |

| Deer | Fat | 2.2 | [7] |

| Chicken | Fat | 1.4 | [7] |

| Maral | Fat | 0.9 | [7] |

| Wild Boar | Fat | 0.4 | [7] |

| Seal | Fat | 0.3 | [7] |

| Butter | - | 1.04 - 2.05 | [5][8] |

| Cheese | - | 3.36 (V/E ratio) | [8] |

| Milk (Cow) | Raw | 16.16 (% of C18:1) | [9] |

Table 2: Elaidic Acid Content in Industrially Processed Foods

| Food Product | Sample Type | Elaidic Acid Content (% of total fatty acids) | Reference |

| Margarine | - | 4.22 | [5] |

| Margarine | - | 23.7 | [8] |

| Semi-hydrogenated Fat | Ladan Talaie | 0.3 | [5] |

| Ghee | Shakelli | 3.41 | [5] |

| Corn Oil | - | 1.29 ( g/100g FAME) | [10] |

Experimental Protocols for Elaidic Acid Quantification

Accurate quantification of elaidic acid is crucial for food labeling, quality control, and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a synthesized methodology based on established techniques for the analysis of trans fatty acids in food samples.[11][12]

1. Lipid Extraction:

-

Homogenize a representative sample of the food product.

-

For solid samples, a Soxhlet extraction with n-hexane for 4-6 hours is effective.[11]

-

For liquid or semi-solid samples, a modified Folch extraction using chloroform and methanol can be used.

2. Fatty Acid Methyl Ester (FAME) Preparation:

-

To approximately 100 mg of the extracted fat, add 2 mL of 0.5 M methanolic sodium methoxide.

-

Cap the tube and heat at 50°C for 15 minutes.[12]

-

Cool the tube and add 2 mL of 7% BF3-methanol reagent.

-

Heat at 100°C for 45 minutes.[13]

-

After cooling, add 2 mL of saturated sodium chloride solution and 3 mL of n-hexane.

-

Vortex and allow the layers to separate.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

-

Column: A highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness), is recommended for optimal separation of fatty acid isomers.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 8 minutes.

-

Ramp to 160°C at 4°C/min, hold for 35 minutes.

-

Ramp to 170°C at 0.2°C/min.

-

Ramp to 210°C at 2°C/min, hold for 15 minutes.

-

Ramp to 230°C at 20°C/min, hold for 8 minutes.[12]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.[12]

-

-

Identification and Quantification: Identify FAMEs by comparing their retention times and mass spectra with those of certified standards. Use an internal standard (e.g., C17:0) for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated reversed-phase HPLC method for the determination of elaidic acid.[14][15]

1. Sample Preparation:

-

Dissolve a known amount of the oil or fat sample in n-hexane.

-

For solid fats, gentle warming may be necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).[14]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (80:20, v/v) containing 0.1% acetic acid.[14]

-

Flow Rate: 2.0 mL/min.[14]

-

Injection Volume: 50 µL.[16]

-

Detection: UV detection at 205 nm.[14]

-

Quantification: Prepare a calibration curve using standard solutions of elaidic acid of known concentrations.

Signaling Pathways and Logical Relationships

Elaidic acid has been shown to modulate several key signaling pathways, contributing to its adverse health effects.

Elaidic Acid and Inflammation

Elaidic acid can promote inflammation through the activation of the NLRP3 inflammasome and the IL-1R signaling pathway.

References

- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. journals.iau.ir [journals.iau.ir]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. jfrm.ru [jfrm.ru]

- 8. Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secure Verification [redun.educons.edu.rs]

- 12. mdpi.com [mdpi.com]

- 13. who.int [who.int]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. journalcjast.com [journalcjast.com]

- 16. researchgate.net [researchgate.net]

The Metabolic Journey of 9(E)-Elaidyl Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential in vivo metabolic fate of 9(E)-elaidyl acetate. Based on current scientific understanding, it is anticipated that this compound, upon oral administration, undergoes rapid hydrolysis in the gastrointestinal tract, yielding elaidic acid and acetate. This guide, therefore, focuses on the subsequent absorption, distribution, metabolism, and excretion (ADME) of elaidic acid, the predominant biologically active moiety.

Executive Summary

This compound is expected to be a pro-molecule for elaidic acid, a trans-fatty acid with known implications for lipid metabolism. The metabolic journey begins with its efficient hydrolysis, followed by the intestinal absorption of elaidic acid. Once in circulation, elaidic acid is distributed to various tissues, with a notable incorporation into adipose tissue, liver, and cell membranes. The metabolism of elaidic acid is characterized by a slower rate of β-oxidation compared to its cis-isomer, oleic acid, leading to the accumulation of specific metabolic intermediates. Furthermore, elaidic acid can undergo desaturation and elongation, resulting in the formation of other trans-fatty acids. This guide details the enzymatic processes, presents available quantitative data, outlines experimental protocols for further research, and provides visual representations of the key metabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Following oral ingestion, this compound is presumed to be rapidly hydrolyzed by carboxylesterases present in the gastrointestinal tract into elaidic acid and acetate[1]. The absorption of elaidic acid is comparatively slower and less efficient than its cis-isomer, oleic acid. Studies in rats with bile and pancreatic juice diversion have shown that the lymphatic recovery of elaidic acid is significantly lower than that of oleic acid.

Distribution

Once absorbed, elaidic acid is incorporated into various tissues. Studies in rats have demonstrated its presence in epididymal fat pads, liver mitochondria, and erythrocyte stroma[2]. The distribution pattern can be influenced by the dietary lipid composition[3][4]. Adipose tissue serves as a major reservoir for ingested elaidic acid.

Metabolism

The metabolism of elaidic acid follows the general pathways of fatty acid metabolism, including β-oxidation, desaturation, and elongation. However, the trans-configuration of the double bond in elaidic acid introduces significant differences in the efficiency of these processes compared to oleic acid.

The initial and critical step in the metabolism of this compound is its hydrolysis to elaidic acid and acetate. This reaction is catalyzed by carboxylesterases (CES), a family of enzymes abundant in the liver and intestine[1].

Figure 1: Hydrolysis of this compound.

Elaidic acid can be activated to its coenzyme A (CoA) ester, elaidoyl-CoA, and subsequently undergo β-oxidation in the mitochondria for energy production. However, the rate of β-oxidation of elaidoyl-CoA is approximately half that of oleoyl-CoA[5]. This reduced rate is not due to the initial cycles but is attributed to the accumulation of a specific intermediate, 5-trans-tetradecenoyl-CoA[6]. This intermediate is a poor substrate for the next enzyme in the cycle, leading to its accumulation and subsequent export from the mitochondria as carnitine or CoA esters[6].

Figure 2: Incomplete β-Oxidation of Elaidic Acid.

Elaidic acid can be a substrate for desaturase and elongase enzymes, leading to the formation of other trans-fatty acids. In rats fed a diet high in elaidic acid, it is desaturated to cis-5,trans-9 18:2 acid[7]. This product can then be incorporated into phospholipids[7]. In vivo studies in the developing rat brain have shown that elaidic acid can influence the desaturation and elongation of other fatty acids like linoleic acid[7].

Figure 3: Desaturation and Elongation of Elaidic Acid.

Excretion

The excretion of elaidic acid and its metabolites has not been extensively studied. It is likely that the metabolites are excreted in urine and feces after further metabolism and conjugation in the liver.

Quantitative Data

While specific quantitative data for this compound is scarce, studies on elaidic acid provide valuable insights.

| Parameter | Tissue/Fluid | Species | Value | Reference |

| β-Oxidation Rate | Heart Mitochondria | Rat | ~50% of oleoyl-CoA | [5] |

| Incorporation | Liver Mitochondria Phospholipids | Rat | Up to 16% of total fatty acids | [7] |

| Incorporation | Adipose Tissue | Rat | Resembles dietary lipid composition | [2] |

| Desaturation Product | Liver Mitochondria Phosphatidylinositol | Rat | cis-5,trans-9 18:2 acid detected | [7] |

Experimental Protocols

In Vivo Study of this compound Metabolism in Rats

This protocol outlines a general procedure for investigating the ADME of this compound in a rat model.

Figure 4: Experimental Workflow for In Vivo Metabolism Study.

3.1.1. Animal Model: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week with free access to standard chow and water.

3.1.2. Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage at a specified dose[5][6][8][9].

3.1.3. Sample Collection: At predetermined time points post-dosing, animals are anesthetized, and blood is collected via cardiac puncture. Tissues such as the liver, adipose (epididymal and retroperitoneal), muscle, and sections of the small intestine are rapidly excised, weighed, and snap-frozen in liquid nitrogen[10].

3.1.4. Lipid Extraction and Analysis: Total lipids are extracted from tissues and plasma using the Folch method. The lipid extracts are then fractionated and derivatized to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) to quantify elaidic acid and its metabolites[11][12]. For more detailed lipid profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed[13][14].

In Vitro Hydrolysis Assay

This protocol can be used to determine the rate of hydrolysis of this compound by carboxylesterases.

3.2.1. Enzyme Source: Microsomes are prepared from rat liver or intestinal tissue.

3.2.2. Assay Conditions: this compound is incubated with the microsomal preparation in a suitable buffer at 37°C.

3.2.3. Analysis: The reaction is stopped at various time points, and the amount of elaidic acid produced is quantified by HPLC or GC-MS. Kinetic parameters (Km and Vmax) can then be calculated.

Signaling Pathways and Cellular Effects

Elaidic acid has been shown to influence various signaling pathways and cellular processes. In HepG2 cells, it upregulates genes involved in cholesterol synthesis and affects the composition of membrane phospholipids[11]. It has also been reported to induce changes in the expression of genes related to inflammation and adipogenesis[15].

Conclusion

The in vivo metabolic fate of this compound is primarily dictated by the metabolism of its hydrolysis product, elaidic acid. While readily absorbed and distributed to tissues, its metabolism via β-oxidation is less efficient than that of its cis-isomer, oleic acid. Elaidic acid can also be modified through desaturation and elongation, leading to a complex profile of trans-fatty acids within the body. Further research using labeled this compound is necessary to provide a more precise quantitative understanding of its absorption, tissue-specific distribution, and metabolic flux through various pathways. The experimental protocols and analytical methods described in this guide provide a framework for such future investigations.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of nasal carboxylesterase-mediated metabolism of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linoleic and alpha-linolenic acids differently modify the effects of elaidic acid on polyunsaturated fatty acid metabolism and some immune indices in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-support.uq.edu.au [research-support.uq.edu.au]

- 6. researchanimaltraining.com [researchanimaltraining.com]

- 7. Structural importance of the cis-5 ethylenic bond in the endogenous desaturation product of dietary elaidic acid, cis-5,trans-9 18:2 acid, for the acylation of rat mitochondria phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.fsu.edu [research.fsu.edu]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Ellagic Acid Affects Metabolic and Transcriptomic Profiles and Attenuates Features of Metabolic Syndrome in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 14. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of hepatic drug metabolism by elaidic and linoleic acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 9(E)-Elaidyl Acetate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9(E)-Elaidyl acetate, a long-chain fatty acid ester. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for its determination. This document is intended to equip researchers with the necessary information to accurately measure and understand the solubility of this compound in various common organic solvents.

Theoretical Solubility Profile of this compound

This compound (C₂₀H₃₈O₂) is the acetate ester of elaidyl alcohol.[1][2][3][4] Its molecular structure is characterized by a long, nonpolar 18-carbon aliphatic chain and a more polar acetate group. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like."[5]

The long hydrocarbon tail is hydrophobic and will readily interact with nonpolar organic solvents through van der Waals forces. The ester group provides a degree of polarity, allowing for dipole-dipole interactions with more polar solvents. Consequently, this compound is expected to exhibit high solubility in nonpolar solvents such as hexane and toluene, and moderate to good solubility in solvents of intermediate polarity like chloroform, diethyl ether, and ethyl acetate. Its solubility is predicted to be lower in highly polar solvents, particularly polar protic solvents like ethanol and methanol, where the solvent's strong hydrogen bonding network is less effectively disrupted by the large nonpolar chain of the ester.[6] As the chain length of fatty acids and their esters increases, their hydrophobicity increases, generally leading to diminished solubility in polar solvents.[7]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording empirical data.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| n-Hexane | C₆H₁₄ | 0.1 | ||||

| Toluene | C₇H₈ | 2.4 | ||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | ||||

| Chloroform | CHCl₃ | 4.1 | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||||

| Acetone | C₃H₆O | 5.1 | ||||

| Ethanol | C₂H₅OH | 5.2 | ||||

| Methanol | CH₃OH | 6.6 | ||||

| Acetonitrile | C₂H₃N | 5.8 | ||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 |

Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Quantification

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9][10][11][12] This method involves equilibrating an excess amount of the solute in the solvent over a period of time and then quantifying the concentration of the dissolved solute in a filtered aliquot of the supernatant. High-Performance Liquid Chromatography (HPLC) is a precise method for this quantification.[13][14][15][16][17]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector, as lipids lack a strong UV chromophore)[15][16][18]

-

Appropriate HPLC column (e.g., C18 or C8 reversed-phase)[17]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).[10][19]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector settings.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and record the peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

References

- 1. larodan.com [larodan.com]

- 2. 9-Octadecenyl acetate | C20H38O2 | CID 5367657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shodex.com [shodex.com]

- 8. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. hplc.eu [hplc.eu]

- 17. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Research Applications of Long-Chain Trans Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain trans fatty acid esters, particularly methyl and ethyl esters of trans fatty acids (TFAs), are pivotal research tools for elucidating the complex roles of these lipids in cellular and molecular biology. While dietary consumption of industrially produced TFAs is linked to adverse health outcomes, their esterified forms are instrumental in experimental settings. They allow for precise delivery and controlled studies of the metabolic and signaling consequences of TFA exposure. This technical guide provides a comprehensive overview of the research applications of long-chain trans fatty acid esters, detailing their use in investigating signaling pathways, their potential as therapeutic agents, and their role in disease models. The guide includes structured data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Research Applications

Long-chain trans fatty acid esters are primarily utilized in research to understand the molecular mechanisms underpinning the physiological effects of trans fats. Key areas of investigation include their impact on lipid metabolism, inflammation, and cellular signaling cascades.

Regulation of Cholesterol Homeostasis via SREBP2 Pathway

A significant application of long-chain trans fatty acid esters, particularly elaidic acid methyl ester, is in the study of cholesterol biosynthesis. Research has shown that elaidic acid, the trans isomer of oleic acid, activates the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway, a central regulator of cholesterol metabolism.

Mechanism of Action: Elaidic acid induces the activation of the SCAP-SREBP2 axis. This is thought to occur through a reduction in intracellular free cholesterol levels and by diminishing the sensitivity of the SREBP cleavage-activating protein (SCAP) to cholesterol-mediated repression[1][2][3][4]. This leads to the translocation of the SCAP-SREBP2 complex from the endoplasmic reticulum (ER) to the Golgi apparatus, where SREBP2 is proteolytically cleaved. The active N-terminal fragment of SREBP2 then translocates to the nucleus and upregulates the expression of genes involved in cholesterol synthesis[1][3][4][5][6][7][8].

Quantitative Data: Gene Expression Changes in Hepa1-6 Cells

The following table summarizes the differential effects of elaidic acid versus oleic acid on the expression of SREBP2 and its target genes in mouse hepatoma (Hepa1-6) cells.

| Gene | Treatment (500 µM for 24h) | Fold Change vs. Control | Reference |

| Srebp2 | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Hmgcr | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Acss2 | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Pmvk | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Mvd | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Fdft1 | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Ldlr | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Sqle | Elaidic Acid | Significant Upregulation | [3] |

| Oleic Acid | Downregulation | [3] | |

| Srebp1c | Elaidic Acid | Downregulation | [3] |

| Oleic Acid | No significant change | [9] |

Experimental Protocol: SREBP2 Activation in HepG2 Cells

This protocol outlines the treatment of human hepatoma (HepG2) cells with elaidic acid to study SREBP2 activation.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Fatty Acid Preparation: Prepare a stock solution of elaidic acid methyl ester by dissolving it in ethanol. For cell treatment, complex the fatty acid with bovine serum albumin (BSA) at a 2:1 molar ratio in serum-free medium to a final concentration of 100 µM[10].

-

Cell Treatment: Seed HepG2 cells in 6-well plates. At 80-90% confluency, replace the growth medium with the fatty acid-supplemented serum-free medium. Incubate for 24 hours[10][11].

-

RNA Extraction and qPCR: Extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative PCR (qPCR) using primers for SREBP2 and its target genes (e.g., HMGCR, LDLR). Normalize expression to a housekeeping gene (e.g., 36B4)[3].

-

Western Blotting: Isolate nuclear and cytoplasmic protein fractions. Perform western blotting for the mature (nuclear) form of SREBP2 and for SREBP target proteins like HMGCR and ACSS2. Use β-actin as a loading control[3][12].

Visualization: SREBP2 Signaling Pathway

Caption: Activation of the SREBP2 pathway by elaidic acid ester.

Modulation of Inflammatory Responses

Long-chain trans fatty acid esters are implicated in modulating inflammatory pathways, often exhibiting pro-inflammatory effects compared to their cis counterparts. These effects are studied in various cell types, including endothelial cells and macrophages.

Key Signaling Pathways:

-

Toll-Like Receptor (TLR) Signaling: Saturated and some trans fatty acids can activate TLR4 and TLR2 signaling pathways, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines[13]. While direct binding of fatty acids to the TLR4/MD-2 complex is debated, they may induce receptor dimerization and recruitment into lipid rafts[8][14][15][16].

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Fatty acids are natural ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation. The interaction of trans fatty acids with PPARs is complex, with some studies suggesting that they can modulate PPARα activity, which has a protective role against steatohepatitis induced by a TFA-containing diet[17][18][19][20].

Quantitative Data: Comparison of Trans-Vaccenic Acid and Elaidic Acid on Endothelial Cells

The following table compares the effects of trans-vaccenic acid (a ruminant TFA) and elaidic acid (an industrial TFA) on inflammatory markers in an endothelial cell line (EA.hy926) stimulated with TNF-α.

| Inflammatory Marker | Treatment | Effect | Concentration | Reference |

| ICAM-1 | Trans-Vaccenic Acid | Decrease | 1 µM | [21][22] |

| Elaidic Acid | No significant change | 1-50 µM | [21] | |

| RANTES | Trans-Vaccenic Acid | Decrease | 1 µM | [21] |

| Elaidic Acid | Increase | 50 µM | [21] | |

| MCP-1 | Trans-Vaccenic Acid | No significant change | 1-50 µM | [21] |

| Elaidic Acid | Increase | 50 µM | [21] | |

| IL-8 | Trans-Vaccenic Acid | No significant change | 1-50 µM | [21] |

| Elaidic Acid | Increase | 50 µM | [21] | |

| NF-κB subunit 1 (gene expression) | Trans-Vaccenic Acid | Downregulation | 1 µM | [21] |

| Elaidic Acid | No significant change | 1-50 µM | [21] | |

| TLR4 (gene expression) | Trans-Vaccenic Acid | No significant change | 1-50 µM | [21] |

| Elaidic Acid | Upregulation | 50 µM | [21] | |

| COX-2 (gene expression) | Trans-Vaccenic Acid | No significant change | 1-50 µM | [21] |

| Elaidic Acid | Upregulation | 50 µM | [21] | |

| Monocyte Adhesion | Trans-Vaccenic Acid | Reduction | 1 µM | [21][22] |

| Elaidic Acid | Increase | 50 µM | [21][22] |

Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a method to assess the activation of PPARα by trans fatty acid esters.

-

Cell Culture and Transfection: Culture HepG2 cells. Co-transfect the cells with a PPARα expression plasmid (e.g., pSG5-hPPARα), a luciferase reporter plasmid containing a PPAR response element (PPRE) (e.g., (PPRE)3-TK-LUC), and a β-galactosidase expression plasmid (for normalization)[23].

-

Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of the trans fatty acid ester of interest (e.g., methyl elaidate) or a known PPARα agonist (e.g., WY14643) for another 24 hours[23].

-

Luciferase Assay: Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Express the results as fold induction relative to the vehicle control[23].

Visualization: TLR4 Signaling Pathway

Caption: Trans fatty acid ester-mediated activation of the TLR4/NF-κB pathway.

Drug Development and Delivery

While the biological effects of trans fatty acids are often detrimental, their esterified forms have potential applications in pharmacology.

-

Prodrugs and Drug Delivery: The esterification of a drug with a long-chain fatty acid can enhance its lipophilicity. This can improve oral bioavailability by promoting absorption via the lymphatic system and can prolong the drug's half-life in circulation[24].

-

Excipients: Fatty acid esters are used as excipients in pharmaceutical formulations to improve the stability and bioavailability of active ingredients.

Experimental Workflows

Lipid Extraction and FAME Analysis

A common workflow for analyzing the fatty acid composition of cells or tissues after treatment with long-chain trans fatty acid esters involves lipid extraction followed by transesterification to fatty acid methyl esters (FAMEs) and analysis by gas chromatography-mass spectrometry (GC-MS).

Visualization: Experimental Workflow for FAME Analysis

Caption: Workflow for cellular fatty acid analysis.

Experimental Protocol: Lipid Extraction and Transesterification

This protocol is a generalized procedure for preparing FAMEs from biological samples for GC-MS analysis.

-

Sample Preparation: Homogenize cell pellets or tissue samples in a suitable solvent[1].

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample[1].

-

Vortex thoroughly and add 0.88% KCl solution to induce phase separation[1].

-

Centrifuge to separate the layers. The lower chloroform layer contains the lipids[1].

-

Carefully collect the lower layer and dry it under a stream of nitrogen or in a speed-vac[1].

-

-

Transesterification:

-

GC-MS Analysis:

-

Transfer the hexane layer to a GC vial for analysis.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a high-polarity cyanopropyl column) for separation of cis and trans isomers[20].

-

Conclusion

Long-chain trans fatty acid esters are indispensable tools in biomedical research, providing a means to dissect the molecular mechanisms through which trans fats exert their biological effects. Their application in studying signaling pathways like SREBP2 and TLR4 has significantly advanced our understanding of lipid metabolism and inflammation. While their direct therapeutic applications are limited due to the adverse health effects of trans fats, the principles of using fatty acid esters to modify drug properties hold promise in pharmaceutical development. The protocols and data presented in this guide offer a foundational resource for researchers investigating the multifaceted roles of these important lipid molecules.

References

- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 2. Dissimilar properties of vaccenic versus elaidic acid in beta-oxidation activities and gene regulation in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sterol-regulated transport of SREBPs from endoplasmic reticulum to Golgi: Insig renders sorting signal in Scap inaccessible to COPII proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol-induced conformational change in SCAP enhanced by Insig proteins and mimicked by cationic amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of Fatty Acid Content and Composition in Microalgae [jove.com]

- 19. lipidmaps.org [lipidmaps.org]

- 20. gcms.cz [gcms.cz]

- 21. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential effects of ruminant and industrial 18-carbon trans monounsaturated fatty acids (trans-vaccenic and elaidic) on the inflammatory responses of an endothelial cell line - ePrints Soton [eprints.soton.ac.uk]

- 23. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lipidmaps.org [lipidmaps.org]

The Emerging Role of Elaidic Acid and its Derivatives as Biomarkers in Metabolic and Cardiovascular Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of disease biomarker discovery is continuously evolving, with a growing emphasis on lipidomics and the identification of specific lipid species that can signal underlying pathological processes. Among these, trans fatty acids (TFAs) have garnered significant attention due to their well-documented association with adverse health outcomes, particularly cardiovascular disease. Elaidic acid (trans-Δ9-C18:1), the major industrially produced TFA, has been a focal point of research, establishing it as a critical biomarker of TFA intake and a predictor of metabolic dysregulation. This technical guide provides a comprehensive overview of elaidic acid as a biomarker and explores the potential of its derivative, 9(E)-Elaidyl acetate, in this context. While direct research on this compound as a biomarker is nascent, this guide will extrapolate from the extensive knowledge of elaidic acid and acetate metabolism to provide a foundational understanding for future research and development.

Elaidic Acid as a Biomarker

Elaidic acid is the trans isomer of oleic acid and is primarily formed during the partial hydrogenation of vegetable oils. Its presence in biological samples, such as plasma phospholipids, serves as an objective and reliable biomarker of dietary intake of industrially produced TFAs from highly processed foods.[1][2]

Association with Disease

Elevated levels of elaidic acid in plasma and tissues have been linked to a range of adverse health conditions:

-

Cardiovascular Disease (CVD): High intake of elaidic acid is associated with an increased risk of coronary heart disease.[3] This is attributed to its detrimental effects on plasma lipoprotein profiles, including increasing low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decreasing high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[3][4]

-

Weight Management: Studies have shown a correlation between higher plasma elaidic acid levels and changes in body weight. In women, a higher intake of industrial trans fatty acids, as indicated by elaidic acid levels, has been associated with a decreased risk of weight loss and a trend towards an increased risk of weight gain.[1][2][5]

-

Inflammation: While research is ongoing, some studies suggest a link between TFA intake and markers of inflammation, which is a key factor in the pathogenesis of many chronic diseases.

Quantitative Data on Elaidic Acid as a Biomarker

The following table summarizes key quantitative findings from studies on elaidic acid.

| Parameter | Finding | Population | Reference |

| Weight Change (Women) | Doubling of elaidic acid was associated with a decreased risk of weight loss (OR = 0.69, 95% CI = 0.55-0.88, p = 0.002) and a trend for increased risk of weight gain (OR = 1.23, 95% CI = 0.97-1.56, p = 0.082). | European Prospective Investigation into Cancer and Nutrition (EPIC) cohort | [2][5] |

| Weight Change (Men) | A trend was observed for a decreased risk of weight loss with doubling of elaidic acid level (OR = 0.82, 95% CI = 0.66-1.01, p = 0.062). No significant association with weight gain was found. | EPIC cohort | [2][5] |

| Lipoprotein Secretion (in vitro) | Compared to oleic acid, elaidic acid stimulated the secretion of VLDL-Chol (43%), LDL-Chol (70%), and HDL-Chol (34%) in HepG2 cells. | Human liver cell line (HepG2) | [4] |

| Cholesterol Incorporation (in vitro) | Elaidic acid stimulated the incorporation of [(14)C]acetate into cellular and secreted total cholesterol by 96% and 83%, respectively, in HepG2 cells. | Human liver cell line (HepG2) | [4] |

This compound: A Potential Novel Biomarker

This compound is the acetate ester of elaidyl alcohol, which is derived from elaidic acid. While direct evidence for its role as a biomarker is currently limited, its chemical structure suggests it could be a valuable downstream metabolite or a more stable indicator of elaidic acid exposure. The acetate moiety could influence its transport, metabolism, and signaling properties.

Signaling Pathways

The biological effects of elaidic acid and acetate are mediated through various signaling pathways, primarily impacting lipid metabolism and inflammatory responses.

Acetate-Mediated Signaling

Acetate, a short-chain fatty acid, can influence cellular processes through two main pathways:

Figure 1: Major acetate signaling pathways.

Elaidic Acid and Lipid Metabolism Signaling

Elaidic acid influences lipid metabolism primarily by altering the expression and activity of key regulatory proteins.

Figure 2: Influence of elaidic acid on lipid metabolism pathways.

Experimental Protocols

Accurate and reproducible quantification of elaidic acid and its derivatives in biological matrices is crucial for their validation as biomarkers. The following sections detail common experimental workflows.

Workflow for Fatty Acid Analysis

Figure 3: General workflow for fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Methyl Esters (FAMEs)

GC-MS is a robust and widely used technique for the analysis of fatty acids after their conversion to volatile methyl esters.

1. Lipid Extraction:

-

Utilize a modified Bligh-Dyer method for total lipid extraction from plasma or homogenized tissue.

-

Briefly, to 1 mL of plasma, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex thoroughly and add 1.25 mL of chloroform, vortex again.

-

Add 1.25 mL of water, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization to FAMEs:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2 mL of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to saponify the lipids and release free fatty acids.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.

-

Heat at 100°C for 5 minutes to convert the fatty acids to FAMEs.

-

Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

-

Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.

-

Identification: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Intact Acylglycerols and Fatty Acid Esters

LC-MS allows for the analysis of more complex lipid species, including intact esters like this compound, without derivatization.

1. Lipid Extraction:

-

Follow the same lipid extraction protocol as for GC-MS.

2. LC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient from 30% B to 100% B over 20-30 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI) in positive ion mode.

-